N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide
Description
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by a 2-methylfuran-3-carboxamide core substituted with a 2-chlorophenyl group at the 5-position and a 3-acetylphenyl moiety at the N-position.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-12(23)14-6-5-7-15(10-14)22-20(24)17-11-19(25-13(17)2)16-8-3-4-9-18(16)21/h3-11H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJQABVCBLIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetylphenyl group: This step often involves Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the chlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a chlorophenyl group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiophene vs. Furan Analogs: The compound N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide (CAS 895920-80-6) replaces the furan ring with a thiophene.
- Furopyridine Derivatives: Compounds such as 2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () feature a fused furopyridine core. The extended aromatic system enhances π-π stacking interactions but may reduce solubility compared to the simpler furan scaffold in the target compound .
Substitutent Modifications
Chlorophenyl Positional Isomers :
The 2-chlorophenyl group in the target compound is critical for steric and electronic effects. In 5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (CAS 733798-70-4, ), the chlorine substitution at the 3-position likely alters binding pocket interactions compared to the 2-chlorophenyl analog .Acetylphenyl vs. Methyl or Trifluoromethyl Groups :
The 3-acetylphenyl substituent provides a hydrogen-bond acceptor via the carbonyl group. In contrast, N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide () uses a trifluoromethyl group, which enhances electronegativity and metabolic resistance but lacks the acetyl group’s hydrogen-bonding capability .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The acetyl group in the target compound may improve water solubility compared to purely hydrophobic substituents (e.g., trifluoroethyl in ). However, the 2-chlorophenyl group could counteract this by increasing lipophilicity .
Biological Activity
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 344.77 g/mol. The structure includes a furan ring, which is known for various biological activities, and substituents that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₁O₃ |
| Molecular Weight | 344.77 g/mol |
| Functional Groups | Carboxamide, Furan |
| Synthesis Method | Multi-step organic reactions |
The synthesis typically involves the condensation of 3-acetylphenylamine with 5-(2-chlorophenyl)-2-methylfuran-3-carboxylic acid, requiring careful control of reaction conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of furan compounds can effectively inhibit the growth of various bacteria and fungi.
- Antibacterial Effects : In vitro assays have shown that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be around 62.5 µg/mL for E. coli and higher for S. aureus.
- Antifungal Activity : The compound has also been tested against fungi like Candida albicans, showing moderate antifungal activity.
Anticancer Potential
The anticancer activity of this compound has been evaluated in various cancer cell lines:
- Cell Line Studies : The compound exhibited cytotoxic effects against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells with IC50 values reported at approximately 226 µg/mL and 242.52 µg/mL, respectively.
- Mechanism of Action : Preliminary studies suggest that the mechanism may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. Docking studies indicate significant binding affinity to targets implicated in cancer progression.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- In Silico Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
